

Acoramidis Outperforms Placebo in Landmark ATTR-CM Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Acoramidis, an investigational transthyretin (TTR) stabilizer, has demonstrated significant clinical benefits over placebo in the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM), a progressive and fatal heart condition. The pivotal Phase 3 ATTRibute-CM trial showed that acoramidis significantly reduced a hierarchical composite of all-cause mortality, cardiovascular-related hospitalizations, and improved functional capacity and quality of life in patients.

Acoramidis is a novel, orally administered small molecule designed to mimic the protective T119M variant of the TTR gene.[1] By potently stabilizing the TTR tetramer, it prevents its dissociation into monomers, the rate-limiting step in the formation of amyloid fibrils that deposit in the heart and other organs, leading to organ dysfunction.[2][3][4] This mechanism of action aims to halt the progression of ATTR-CM.

Efficacy demonstrated in Large-Scale Clinical Investigation

The ATTRibute-CM study, a global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial, enrolled 632 patients with symptomatic ATTR-CM.[5][6] Patients were randomized in a 2:1 ratio to receive either 800 mg of **acoramidis hydrochloride** twice daily or a matching placebo for 30 months.[5] The trial was designed to assess the efficacy and safety of acoramidis in a contemporary cohort of ATTR-CM patients.[7]



The primary endpoint was a hierarchical analysis of all-cause mortality, cumulative frequency of cardiovascular-related hospitalization, change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP), and change from baseline in the 6-minute walk distance (6MWD).[5] The trial met its primary endpoint, with a Win Ratio of 1.8 (p<0.0001) in favor of acoramidis, indicating a highly statistically significant clinical benefit.[8][9]

Key Clinical Outcomes: Acoramidis vs. Placebo

The clinical benefits of acoramidis were observed across multiple endpoints, demonstrating a comprehensive improvement in patient outcomes compared to placebo.

Table 1: Primary and Secondary Efficacy Endpoints at 30

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Endpoint	Acoramidis	Placebo	Statistical Significance
Primary Endpoint (Win Ratio)	1.8	-	p < 0.0001[8][9]
All-Cause Mortality	19.3%	25.7%	p = 0.15[5]
Cardiovascular- Related Hospitalization	26.7%	42.6%	p < 0.0001[5]
Change in NT-proBNP (Adjusted Mean Factor)	0.529	-	p < 0.05[5]
Improvement in 6- Minute Walk Distance	39.6 m	-	p < 0.001[5]
Change in KCCQ-OS (Least Means Square)	9.94 points	-	p < 0.001[5]

KCCQ-OS: Kansas City Cardiomyopathy Questionnaire Overall Summary

Notably, the 30-month survival rate in the acoramidis group was 80.7%, approaching the 85% survival rate of an age-matched cohort in the general U.S. population.[9] Furthermore, the



annualized cardiovascular hospitalization rate for patients on acoramidis was 0.29.[10]

Long-term data from the open-label extension (OLE) of the ATTRibute-CM trial continued to show sustained benefits. At 42 months, continuous acoramidis treatment was associated with a significant reduction in all-cause mortality and cardiovascular hospitalizations compared to those who switched from placebo to acoramidis.[7][11][12][13]

Safety and Tolerability Profile

Acoramidis was generally well-tolerated, with no new or unexpected safety signals identified during the trial.[14][15] The incidence of adverse events was similar between the acoramidis and placebo groups. Serious adverse events occurred in 20.2% of patients receiving acoramidis compared to 23.2% in the placebo group.[14] Adverse events leading to death were also lower in the acoramidis arm (4.5%) compared to the placebo arm (6.2%).[14]

Table 2: Overview of Safety Profile

Adverse Event Category	Acoramidis Group	Placebo Group
Any Adverse Events	91.9%	85.3%
Serious Adverse Events	20.2%	23.2%
Adverse Events with Outcome of Death	4.5%	6.2%

Experimental Protocols

The ATTRibute-CM trial employed a rigorous methodology to assess the efficacy and safety of acoramidis.

Inclusion Criteria:

- Age 18-90 years.[5]
- Diagnosed with ATTR-CM (wild-type or variant).[5]
- New York Heart Association (NYHA) class I-III with at least one prior hospitalization for heart failure or signs and symptoms of volume overload requiring diuretic treatment.[5]



- Confirmed ATTR-positive biopsy or technetium-99m scintigraphy scan.[5]
- Exclusion of light chain amyloidosis.[5]

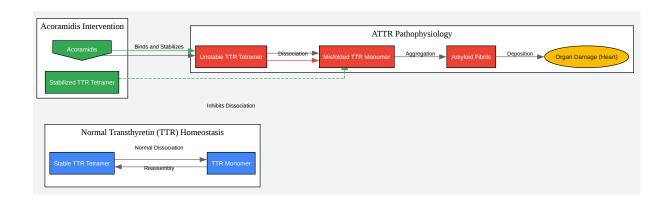
Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either **acoramidis hydrochloride** (800 mg twice daily) or a matching placebo.[5] The trial was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.

Endpoints and Analysis: The primary endpoint was a hierarchical analysis of all-cause mortality, frequency of cardiovascular-related hospitalizations, change from baseline in NT-proBNP, and change from baseline in 6MWD.[5] This hierarchical approach ensures that statistical testing proceeds in a pre-specified order, and a significant result is only declared if all preceding endpoints in the hierarchy are also statistically significant. Secondary endpoints included the individual components of the primary endpoint, as well as changes in the Kansas City Cardiomyopathy Questionnaire Overall Summary (KCCQ-OS) score.[5]

Visualizing the Science

To better understand the underlying mechanisms and study design, the following diagrams illustrate the signaling pathway of acoramidis and the workflow of the ATTRibute-CM clinical trial.

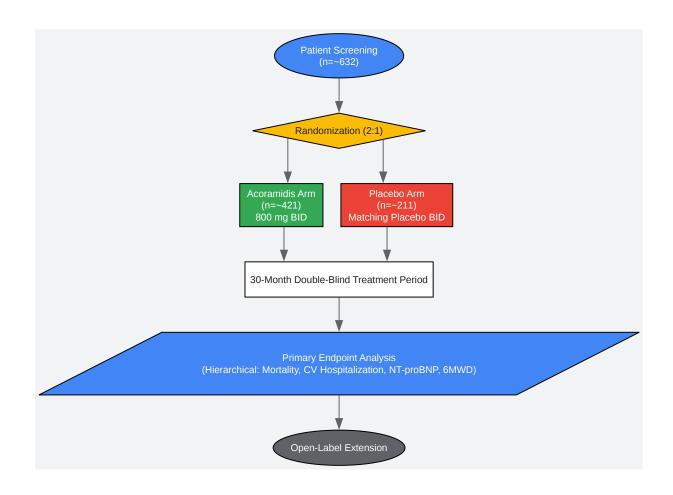




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Caption: Mechanism of action of Acoramidis in preventing TTR amyloid fibril formation.





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Caption: Workflow of the ATTRibute-CM Phase 3 clinical trial.

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Validation & Comparative





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- To cite this document: BenchChem. [Acoramidis Outperforms Placebo in Landmark ATTR-CM Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144586#comparative-analysis-of-acoramidis-and-placebo-in-clinical-trials]

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